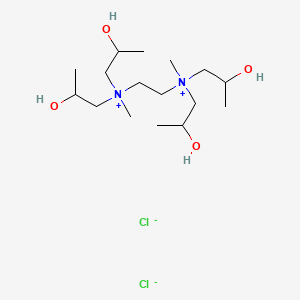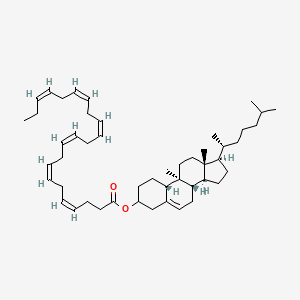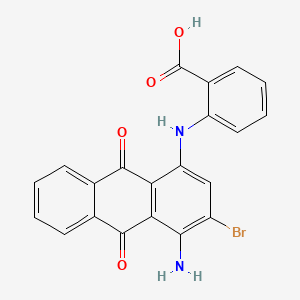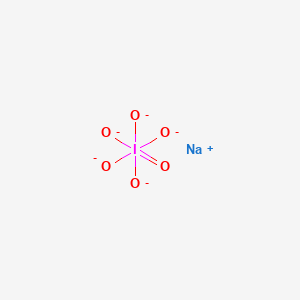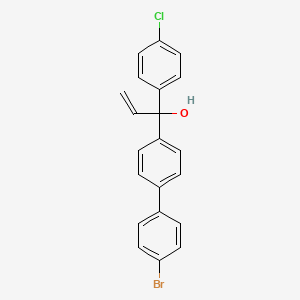
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a diazenyl group (N=N) attached to a nitrophenyl ring, and a thiadiazine ring system with two amine groups and a dioxide functionality. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the diazotization of 4-nitroaniline to form the corresponding diazonium salt, which is then coupled with a suitable thiadiazine precursor under controlled conditions. The reaction conditions often include acidic or basic environments, and the use of solvents such as ethanol or water to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
化学反应分析
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines. Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like sodium borohydride.
Substitution: The diazenyl group can participate in substitution reactions, where the nitrophenyl ring can be modified with different substituents.
Cycloaddition: The thiadiazine ring can undergo cycloaddition reactions, forming various heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and various nucleophiles for substitution reactions .
科学研究应用
4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research has shown that derivatives of thiadiazine compounds exhibit antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nitrophenyl ring can also participate in electron transfer reactions, affecting cellular redox states. The thiadiazine ring system may interact with various receptors or ion channels, influencing cellular signaling pathways .
相似化合物的比较
Similar compounds to 4-((E)-(4-Nitrophenyl)diazenyl)-2H-1,2,6-thiadiazine-3,5-diamine 1,1-dioxide include other thiadiazine derivatives such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
2H-Benzo[e][1,2,4]thiadiazine-1,1-dioxide: Used as PI3Kδ inhibitors in cancer research.
1,2,3-Benzothiadiazine-1,1-dioxide: Exhibits antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific diazenyl and nitrophenyl functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazine derivatives .
属性
CAS 编号 |
63479-77-6 |
|---|---|
分子式 |
C9H9N7O4S |
分子量 |
311.28 g/mol |
IUPAC 名称 |
(4E)-1-hydroxy-5-imino-4-[(4-nitrophenyl)hydrazinylidene]-1-oxo-1λ6-thia-2,6-diazacyclohexa-2,6-dien-3-amine |
InChI |
InChI=1S/C9H9N7O4S/c10-8-7(9(11)15-21(19,20)14-8)13-12-5-1-3-6(4-2-5)16(17)18/h1-4,12H,(H4,10,11,14,15,19,20) |
InChI 键 |
SKYZUFZEMIDKLJ-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=CC=C1N/N=C/2\C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1NN=C2C(=NS(=NC2=N)(=O)O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


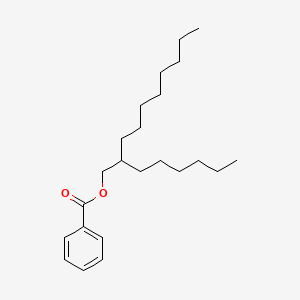
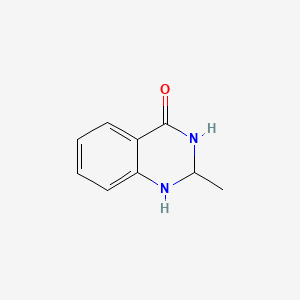
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)

